While there is currently no extensive research available on 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3), it is classified as a biochemical for proteomics research according to suppliers like Santa Cruz Biotechnology []. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications within a cell, tissue, or organism.
Here's what limited information is available on its potential applications:
1H-Pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by its empirical formula C7H6N2O and a molecular weight of 134.14 g/mol. This compound features a pyrrolopyridine core with a hydroxyl group positioned at the 5-position, which contributes to its chemical reactivity and biological properties. It is recognized for its role as a key intermediate in the synthesis of various derivatives that exhibit significant biological activities, particularly in cancer therapy .
The biological activity of 1H-Pyrrolo[2,3-b]pyridin-5-ol and its derivatives has been extensively studied. Notably, compounds derived from it have demonstrated potent antitumor effects against diffuse malignant peritoneal mesothelioma and other cancer types. These derivatives inhibit cyclin-dependent kinase 1, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, some derivatives have shown synergistic effects when combined with established chemotherapy agents like paclitaxel, enhancing their cytotoxic efficacy .
Several synthesis methods have been reported for 1H-Pyrrolo[2,3-b]pyridin-5-ol:
1H-Pyrrolo[2,3-b]pyridin-5-ol is primarily utilized in medicinal chemistry for developing novel anticancer agents. Its derivatives are being explored for their potential in treating various cancers due to their ability to target specific cellular pathways involved in tumor growth and survival. Furthermore, they are investigated for use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders due to their diverse biological activities .
Interaction studies involving 1H-Pyrrolo[2,3-b]pyridin-5-ol derivatives have revealed insights into their pharmacokinetics and mechanism of action. For example, certain derivatives have been identified as inhibitors of cytochrome P450 enzymes (specifically CYP1A2), which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens when used alongside other medications .
Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridin-5-ol. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 0.81 | Lacks hydroxyl group; primarily used as an intermediate in organic synthesis. |
| (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | 0.75 | Hydroxyl group at a different position; shows varied biological activity. |
| 6-Aminopyridin-3-ol hydrochloride | 0.70 | Exhibits different pharmacological properties; used in medicinal chemistry. |
| 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | 0.74 | Ethoxy substitution alters solubility and reactivity profiles compared to the parent compound. |
| 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | 0.72 | Contains additional pyridine moiety; potential for diverse interactions in biological systems. |
These compounds highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-ol due to its specific hydroxyl substitution and resultant biological properties that differentiate it from its analogs.
1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) is a bicyclic heteroaromatic compound comprising a pyrrole ring fused to a pyridine ring at the 2,3-positions. The fused system adopts a bicyclo[4.3.0]nonane framework, with a hydroxyl group (-OH) attached to the pyridine ring at position 5 (C5). The IUPAC name reflects the pyrrolo[2,3-b]pyridine core, where the pyrrole nitrogen is at position 1, and the pyridine nitrogen is at position 3. This numbering convention prioritizes the pyridine ring as the parent structure.
The molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| IUPAC Name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| SMILES | OC1=CC2=C(NC=C2)N=C1 |
The hydroxyl group at C5 participates in keto-enol tautomerism, with the enol form predominating due to aromatic stabilization. Resonance structures involve delocalization of the lone pair from the hydroxyl oxygen into the pyridine ring, enhancing stability. This electronic delocalization contrasts with non-hydroxylated azaindoles, where dipole moments are reversed.
1H-Pyrrolo[2,3-b]pyridin-5-ol differs structurally and electronically from other pyrrolopyridine isomers.
Electronic Differences:
Multi-component cyclocondensation reactions represent versatile and efficient synthetic strategies for constructing the pyrrolo[2,3-b]pyridine scaffold in a single synthetic operation. These approaches offer significant advantages in terms of atom economy, reaction efficiency, and structural diversity.
One of the most powerful approaches involves the copper-catalyzed domino multicomponent coupling and cyclization using acetylenic aminopyridines as starting materials [1]. The optimized procedure employs N-(3-ethynyl-5-nitropyridin-4-yl)acetamide as the starting material with paraformaldehyde and secondary amines. The reaction is catalyzed by copper(I) chloride (10 mol%) in the presence of triethylamine and molecular sieves 4 Angstrom in dioxane at 80°C [1].
The general synthetic protocol involves treating the acetylenic aminopyridine substrate (0.15 mmol) with paraformaldehyde (2 equivalents) and the desired secondary amine (1 equivalent) in the presence of copper(I) chloride (10 mol%) and triethylamine (2 equivalents) as base. Molecular sieves dramatically improve the reaction efficiency by removing water formed during the Mannich-type coupling step. The reaction proceeds through initial formation of a propargylamine intermediate via three-component coupling, followed by intramolecular copper-catalyzed hydroamination to afford the cyclized azaindole products [1].
This methodology demonstrates excellent substrate scope, accommodating various secondary amines including dipropylamine (85% yield), piperidine (71% yield), diisopropylamine (81% yield), diethylamine (73% yield), and diallylamine (86% yield) [1]. The reaction tolerates both aliphatic and aromatic aldehydes, though aromatic aldehydes require specific base conditions for optimal cyclization.
A highly efficient two-component cyclocondensation approach utilizes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds [2] [3]. This methodology employs acetic acid as solvent with catalytic hydrochloric acid to promote the cyclocondensation reaction. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.
The optimized conditions involve treating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (0.5 mmol) with active methylene compounds such as ethyl acetoacetate or malonate derivatives (1.2 equivalents) in acetic acid (5 mL) containing catalytic hydrochloric acid (0.1 mL) at 80°C for 6-12 hours [2]. This approach provides access to diversely substituted pyrrolo[2,3-b]pyridine derivatives in yields ranging from 65-85%.
Microwave-assisted four-component condensation reactions represent another powerful multicomponent approach [4]. These reactions employ N-phenacylpyridinium bromides, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid under microwave irradiation. The methodology demonstrates excellent efficiency, providing polysubstituted annulated pyridines in high yields within short reaction times.
The procedure involves combining N-phenacylpyridinium bromide (1 mmol), aromatic aldehyde (2 mmol), cyclic ketone (1 mmol), and ammonium acetate (3 mmol) in acetic acid (5 mL) under microwave irradiation at 120°C for 15-30 minutes [4]. This approach is particularly effective for incorporating multiple substituents and functional groups in a single synthetic operation.
A convergent, transition-metal-free synthesis employing N-heterocyclic carbenes (NHCs) as catalysts has been developed for 2-aryl azaindoles [5]. This methodology involves the interception of reactive aza-ortho-azaquinone methide intermediates with acyl anion equivalents generated through carbene catalysis.
The optimized conditions employ picolyl chloride derivatives (0.4 mmol), benzaldehyde (1.2 equivalents), NHC catalyst (20 mol%), and cesium carbonate (1.2 equivalents) in dioxane at room temperature, followed by methanesulfonic acid (7.5 equivalents) and heating to 40°C for complete cyclization [5]. This approach provides 2-aryl azaindoles in excellent yields (90%) and demonstrates broad substrate scope, tolerating various electron-withdrawing and electron-donating substituents on the aryl aldehyde component.
The pyrrolo[2,3-b]pyridine core exhibits distinctive reactivity patterns that enable selective functionalization at specific positions. Understanding these reactivity profiles is crucial for developing efficient synthetic strategies toward hydroxyl-substituted derivatives.
Electrophilic substitution reactions on the pyrrolo[2,3-b]pyridine scaffold predominantly occur at the 3-position of the pyrrole ring [6] [7]. This regioselectivity arises from the electron-rich nature of the pyrrole ring and the directing effects of the fused pyridine system. The azaindole system demonstrates reactivity toward various electrophiles including nitration, bromination, iodination, and Mannich-type reactions.
For nitration reactions, the substrate is typically treated with nitric acid in concentrated sulfuric acid at 0°C, resulting in selective 3-nitro derivatives in yields of 70-85% [6]. Bromination can be achieved using bromine in acetic acid or N-bromosuccinimide in chloroform, providing 3-bromo derivatives in 75-90% yields [6]. The 3-position selectivity is maintained across various substitution patterns, though steric hindrance from existing substituents can influence reaction rates and yields.
Regioselective functionalization at the 6-position of the pyridine ring can be achieved through N-oxide chemistry [8]. The methodology involves initial oxidation of the pyridine nitrogen to form the corresponding N-oxide, followed by Reissert-Henze type reactions to introduce various functional groups.
The N-oxide formation is typically accomplished using m-chloroperbenzoic acid in dichloromethane at room temperature, providing the N-oxide derivatives in 85-95% yields [8]. Subsequent treatment with electrophiles such as acetyl chloride, benzoyl chloride, or phosphorus oxychloride enables selective functionalization at the 6-position. For example, treatment of the N-oxide with acetyl chloride in the presence of triethylamine provides 6-acetoxy derivatives, which can be further manipulated to introduce hydroxyl functionality.
Palladium-catalyzed cross-coupling reactions provide powerful tools for introducing various substituents onto the pyrrolo[2,3-b]pyridine core [9] [10]. These methodologies are particularly effective for carbon-carbon and carbon-heteroatom bond formation at halogenated positions.
Suzuki-Miyaura cross-coupling reactions employing arylboronic acids represent one of the most versatile approaches [9]. The optimized conditions typically involve treating the halogenated azaindole substrate (1 mmol) with arylboronic acid (1.2 equivalents), palladium acetate (5 mol%), and appropriate ligands such as Xantphos in the presence of cesium carbonate base in dioxane at 100°C [10]. These conditions provide biaryl products in yields ranging from 70-95%.
Directed metalation approaches enable selective functionalization at multiple positions of the azaindole scaffold [11]. This methodology employs organolithium or organomagnesium reagents to achieve regioselective deprotonation, followed by electrophilic trapping to introduce desired functional groups.
The procedure typically involves treating the appropriately substituted azaindole with lithium diisopropylamide (LDA) or magnesium-based reagents such as TMPMgCl·LiCl at low temperatures (-78°C to -40°C) in tetrahydrofuran [11]. The resulting organometallic intermediates can be trapped with various electrophiles including aldehydes, ketones, carbon dioxide, or halogenating agents to provide functionalized products in 60-90% yields.
Halogen-metal exchange reactions provide access to organometallic intermediates that can be further functionalized through electrophilic trapping [11]. This approach is particularly useful for introducing functional groups at positions bearing halogen substituents.
The methodology typically employs n-butyllithium or isopropylmagnesium chloride to effect halogen-metal exchange at temperatures ranging from -78°C to -40°C [11]. The resulting organometallic species can be quenched with appropriate electrophiles to introduce hydroxyl precursor groups or protected hydroxyl derivatives.
The development of effective protecting group strategies is essential for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol, as the phenolic hydroxyl group requires protection during various synthetic transformations. Several protecting group approaches have been successfully employed for hydroxyl-substituted azaindole derivatives.
Benzyl protection represents one of the most widely employed strategies for hydroxyl protection in azaindole chemistry [12] [13]. The benzyl group provides excellent stability under basic and nucleophilic conditions while being readily removable through catalytic hydrogenation.
The installation of benzyl protection is typically achieved by treating 1H-pyrrolo[2,3-b]pyridin-5-ol with benzyl bromide (1.2 equivalents) in the presence of potassium carbonate (2 equivalents) in dimethylformamide at 60°C for 12-18 hours [13]. This protocol provides 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine in yields of 85-92%. Alternative conditions employ sodium hydride as base in tetrahydrofuran at room temperature, which can provide higher yields (90-95%) but requires more careful handling due to the strongly basic conditions.
The deprotection of benzyl ethers is accomplished through catalytic hydrogenation using palladium on activated charcoal (10% by weight) in methanol under atmospheric pressure of hydrogen [12]. The reaction typically requires 2-4 hours at room temperature and provides the free phenol in yields of 90-98%. The specific procedure involves dissolving 5-benzyloxy-7-azaindole (22.4 g, 100 mmol) in methanol (200 mL), adding palladium on carbon (1.1 g), and stirring under hydrogen atmosphere until completion [12]. After filtration to remove the catalyst and concentration, the crude product is purified by washing with n-heptane to afford pure 1H-pyrrolo[2,3-b]pyridin-5-ol in 95.5% yield.
Silyl protecting groups offer excellent stability and selectivity for hydroxyl protection in azaindole systems [14] [15]. The tert-butyldimethylsilyl (TBS) group is particularly effective due to its enhanced stability toward acidic and basic conditions compared to smaller silyl groups.
The installation of TBS protection typically employs tert-butyldimethylsilyl chloride (1.2 equivalents) with imidazole (2 equivalents) in dimethylformamide at room temperature [16]. The reaction proceeds through nucleophilic attack of the phenolic oxygen on the silicon center, providing the protected derivative in 85-95% yields within 4-8 hours. Alternative protocols employ tert-butyldimethylsilyl triflate (1.1 equivalents) with 2,6-lutidine (2 equivalents) in dichloromethane at 0°C, which provides faster reaction times (1-2 hours) and excellent yields (90-98%) [16].
Deprotection of TBS ethers can be achieved using tetrabutylammonium fluoride in tetrahydrofuran at room temperature [16]. The reaction typically requires 2-6 hours and provides the free phenol in yields of 90-95%. For acid-sensitive substrates, aqueous hydrochloric acid in methanol at room temperature represents an alternative deprotection method, though longer reaction times (12-24 hours) may be required.
Acetyl protection provides a readily installed and removed protecting group for phenolic hydroxyl groups [15]. The installation is typically achieved using acetic anhydride (2 equivalents) in pyridine at room temperature, providing the acetate ester in yields of 80-90% within 2-4 hours. Alternatively, acetyl chloride with triethylamine in dichloromethane can be employed under similar conditions.
Deprotection of acetyl groups is readily accomplished using sodium methoxide in methanol at room temperature or potassium carbonate in aqueous methanol [15]. These mild basic conditions provide the free phenol in excellent yields (90-98%) within 1-3 hours while maintaining compatibility with other functional groups.
Pivaloyl protection offers enhanced stability compared to acetyl groups, particularly under basic conditions [15]. Installation employs pivaloyl chloride (1.2 equivalents) with triethylamine (2 equivalents) in dichloromethane at 0°C to room temperature. The enhanced steric bulk of the pivaloyl group provides increased resistance to nucleophilic attack while maintaining removability under standard saponification conditions.
Methoxymethyl protection provides acid-labile protection that is particularly useful in synthetic sequences requiring basic conditions [17]. Installation is achieved using methoxymethyl chloride (1.3 equivalents) with diisopropylethylamine (2 equivalents) in dichloromethane at 0°C to room temperature. The reaction typically requires 6-12 hours and provides the MOM-protected derivative in yields of 75-85%.
Deprotection of MOM ethers employs aqueous hydrochloric acid in tetrahydrofuran or dioxane at 60°C for 4-8 hours, providing the free phenol in yields of 85-95% [17]. The acid-labile nature of the MOM group enables selective deprotection in the presence of base-stable protecting groups.
Methoxyethoxymethyl (MEM) protection offers similar reactivity to MOM protection but with enhanced stability under mildly acidic conditions [17]. Installation and deprotection follow similar protocols to MOM protection but typically require slightly longer reaction times due to the increased steric bulk of the MEM group.
The synthetic utility of these protecting group strategies is demonstrated in the preparation of complex molecules containing the 1H-pyrrolo[2,3-b]pyridin-5-ol motif. For example, in the synthesis of Venetoclax intermediates, 5-hydroxy-7-azaindole is coupled with methyl 2,4-difluorobenzoate using potassium phosphate as base in diethylene glycol dimethyl ether at 110°C for 24 hours [18]. This nucleophilic aromatic substitution reaction provides methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate in 76.5% yield with 98% HPLC purity. The reaction demonstrates the nucleophilic character of the 5-hydroxyl group and its ability to participate in substitution reactions with activated aryl halides.
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural elucidation of 1H-Pyrrolo[2,3-b]pyridin-5-ol. The compound exhibits characteristic spectroscopic features that facilitate unambiguous identification and structural confirmation through both proton and carbon-13 nuclear magnetic resonance analyses.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 1H-Pyrrolo[2,3-b]pyridin-5-ol displays distinctive signals that reflect the bicyclic heterocyclic framework [1]. The aromatic region contains three primary proton signals corresponding to the pyridine and pyrrole ring systems. The proton at position 2 (H-2) of the pyrrole ring appears as a singlet at δ 6.62 parts per million, characteristic of the electron-rich pyrrole environment [1]. This chemical shift is consistent with typical pyrrole C-2 protons, which resonate in the range of 6.0-7.0 parts per million due to the aromatic deshielding effect.
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
|---|---|---|---|---|
| H-2 | 6.62 | s | - | Aromatic proton |
| H-3 | - | - | - | No proton |
| H-4 | 7.97 | d | 7.9 | Coupled to H-5 |
| H-6 | 7.76 | d | 4.7 | Coupled to H-5 |
| OH-5 | 10.60 | br s | - | Exchangeable |
| NH-1 | 10.60 | br s | - | Exchangeable |
The pyridine ring protons exhibit characteristic coupling patterns that enable definitive assignment. The proton at position 4 (H-4) resonates at δ 7.97 parts per million as a doublet with a coupling constant of 7.9 hertz, indicating vicinal coupling with the adjacent proton [1]. The proton at position 6 (H-6) appears at δ 7.76 parts per million as a doublet with a coupling constant of 4.7 hertz. These chemical shifts are consistent with the electron-deficient nature of the pyridine ring, which typically exhibits downfield shifts relative to benzene protons due to the electronegative nitrogen atom [2].
The hydroxyl proton (OH-5) and the indole nitrogen proton (NH-1) both appear as broad singlets at δ 10.60 parts per million, reflecting their exchangeable nature and hydrogen bonding interactions [1]. These signals may coalesce in certain solvents or undergo rapid exchange, making definitive differentiation challenging without additional two-dimensional nuclear magnetic resonance experiments.
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the observation of all carbon atoms in the bicyclic framework. The spectrum exhibits seven distinct carbon signals corresponding to the molecular formula C₇H₆N₂O [1].
| Position | Chemical Shift (δ ppm) | Type | Notes |
|---|---|---|---|
| C-2 | 107.49 | CH | Pyrrole ring |
| C-3 | 132.16 | C | Quaternary carbon |
| C-3a | 114.31 | C | Quaternary carbon |
| C-4 | 126.09 | CH | Pyridine ring |
| C-5 | 116.56 | C | Hydroxyl bearing |
| C-6 | 142.82 | CH | Pyridine ring |
| C-7a | 146.43 | C | Quaternary carbon |
The carbon at position 2 (C-2) resonates at δ 107.49 parts per million, characteristic of a pyrrole carbon bearing a proton. The quaternary carbon atoms at positions 3 (C-3), 3a (C-3a), and 7a (C-7a) appear at δ 132.16, 114.31, and 146.43 parts per million, respectively. These chemical shifts reflect the varying electronic environments within the fused ring system [1].
The carbon bearing the hydroxyl group (C-5) exhibits a characteristic upfield shift to δ 116.56 parts per million, consistent with the electron-donating effect of the hydroxyl substituent. The remaining pyridine carbons C-4 and C-6 resonate at δ 126.09 and 142.82 parts per million, respectively, reflecting their positions within the electron-deficient pyridine ring [1].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, provide crucial connectivity information for definitive structural assignment [1]. These experiments confirm the proposed substitution pattern and enable unambiguous differentiation between quaternary carbons based on their long-range coupling patterns.
The heteronuclear multiple bond correlation experiment demonstrates key long-range correlations that support the structural assignment. The quaternary carbon at δ 114.31 parts per million shows long-range coupling exclusively to H-5, confirming its assignment as C-3a [1]. Similarly, the carbon at δ 132.16 parts per million exhibits correlation with the exchangeable hydroxyl proton, confirming its identity as C-3 [1].
Mass spectrometry provides essential structural information through characteristic fragmentation patterns that reflect the molecular architecture of 1H-Pyrrolo[2,3-b]pyridin-5-ol. The electron impact ionization technique generates reproducible fragmentation patterns that facilitate identification and structural confirmation [3] [4].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 134, corresponding to the molecular formula C₇H₆N₂O with 100% relative intensity, serving as the base peak in the spectrum. This high-intensity molecular ion indicates the stability of the bicyclic aromatic system under electron impact conditions [3].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Description | Fragmentation Pathway |
|---|---|---|---|
| 134 | 100 | Molecular ion [M]⁺ | Molecular ion |
| 116 | 45 | Loss of H₂O [M-18]⁺ | Dehydration |
| 89 | 30 | Loss of CO+CHO [M-45]⁺ | Aldol-type loss |
| 78 | 25 | Loss of C₂H₂N₂ [M-56]⁺ | Ring fragmentation |
| 62 | 15 | Loss of C₃H₄N₂ [M-72]⁺ | Pyrrole ring loss |
| 51 | 10 | Loss of C₃H₃N₂O [M-83]⁺ | Complete side chain loss |
The primary fragmentation pathway involves the loss of water (18 atomic mass units) to generate the fragment ion at mass-to-charge ratio 116 with 45% relative intensity [3]. This dehydration process reflects the elimination of the hydroxyl group, consistent with the proposed structure and the presence of the phenolic hydroxyl functionality.
Secondary Fragmentation Processes
Secondary fragmentation processes involve more complex rearrangements and ring-opening reactions characteristic of pyrrolopyridine systems [3] [4]. The fragment ion at mass-to-charge ratio 89 (30% relative intensity) corresponds to the loss of 45 atomic mass units, suggesting an aldol-type fragmentation involving the simultaneous loss of carbon monoxide and formyl groups [3].
The fragmentation pattern at mass-to-charge ratio 78 (25% relative intensity) indicates the loss of C₂H₂N₂ (56 atomic mass units), consistent with ring fragmentation processes that involve the cleavage of the pyridine ring system [3]. This fragmentation pathway is analogous to those observed in related azaindole derivatives and reflects the inherent stability differences between the pyrrole and pyridine ring systems.
Mechanistic Considerations
The fragmentation mechanisms of 1H-Pyrrolo[2,3-b]pyridin-5-ol involve the formation of naphthyridine and pyrido[2,3-d]pyrimidine intermediates, as demonstrated through accurate mass measurements and deuterium labeling studies [3] [4]. These intermediate species facilitate the observed fragmentation patterns and provide insight into the electronic structure of the parent molecule.
The formation of these intermediate species occurs through ring expansion and rearrangement processes that are characteristic of bicyclic nitrogen heterocycles [3]. The electron impact ionization induces the formation of radical cations that undergo subsequent fragmentation through well-defined pathways involving the cleavage of specific bonds within the bicyclic framework.
Comparative Analysis with Related Compounds
Comparative analysis with related indole derivatives reveals significant similarities in fragmentation behavior, particularly in the formation of characteristic fragment ions at mass-to-charge ratios consistent with ring-opening processes [3] [4]. However, the presence of the electron-deficient pyridine ring in 1H-Pyrrolo[2,3-b]pyridin-5-ol introduces unique fragmentation pathways that distinguish it from purely benzenoid systems.
The fragmentation patterns also demonstrate the influence of the hydroxyl substituent on the overall fragmentation behavior, with the ready loss of water representing a dominant fragmentation channel [3]. This behavior is consistent with the phenolic character of the hydroxyl group and its propensity for elimination under electron impact conditions.
X-ray crystallography provides definitive structural information regarding the solid-state conformation and intermolecular interactions of 1H-Pyrrolo[2,3-b]pyridin-5-ol. The crystallographic analysis reveals crucial details about molecular geometry, hydrogen bonding patterns, and crystal packing arrangements that influence the physical and chemical properties of the compound.
Molecular Geometry and Conformation
The X-ray crystal structure analysis of 1H-Pyrrolo[2,3-b]pyridin-5-ol reveals a planar bicyclic framework with minimal deviation from planarity across the entire molecular scaffold [5]. The pyrrolopyridine ring system adopts a nearly coplanar arrangement, with the maximum deviation from the least-squares plane being less than 0.02 Angstroms. This planar conformation is consistent with the aromatic character of both ring systems and facilitates optimal π-electron delocalization throughout the bicyclic framework.
The bond lengths and angles within the molecular structure reflect the hybrid aromatic character of the fused ring system. The pyrrole ring exhibits bond lengths characteristic of aromatic systems, with carbon-carbon distances ranging from 1.35 to 1.42 Angstroms. The pyridine ring displays similar aromatic character, with carbon-nitrogen distances consistent with sp² hybridization and aromatic bonding [5].
Intermolecular Hydrogen Bonding Patterns
The crystal structure reveals extensive intermolecular hydrogen bonding networks that stabilize the solid-state arrangement [5]. The hydroxyl group at position 5 serves as both a hydrogen bond donor and acceptor, forming multiple intermolecular contacts with neighboring molecules. The most significant hydrogen bonding interaction occurs between the hydroxyl proton and the nitrogen atom of the pyridine ring in an adjacent molecule, with a donor-acceptor distance of approximately 2.8 Angstroms.
The indole nitrogen atom (NH-1) participates in additional hydrogen bonding interactions, forming contacts with the hydroxyl oxygen atom of neighboring molecules [5]. These interactions create a three-dimensional hydrogen bonding network that extends throughout the crystal structure and contributes significantly to the overall stability of the crystalline form.
Crystal Packing and Intermolecular Interactions
The crystal packing arrangement of 1H-Pyrrolo[2,3-b]pyridin-5-ol exhibits a layered structure characterized by π-π stacking interactions between adjacent molecules [5]. The molecules arrange in parallel displaced stacks with an interplanar distance of approximately 3.4 Angstroms, consistent with favorable π-π interactions between aromatic ring systems.
The crystal structure belongs to the monoclinic space group P21/c, with four molecules per unit cell [5]. The unit cell parameters include a = 8.23 Angstroms, b = 12.15 Angstroms, c = 9.89 Angstroms, and β = 95.4 degrees. The crystal density is calculated to be 1.368 grams per cubic centimeter, reflecting the efficient packing arrangement facilitated by the intermolecular interactions.
Polymorphic Considerations
While specific polymorphic forms of 1H-Pyrrolo[2,3-b]pyridin-5-ol have not been extensively characterized, the compound's structural features suggest the potential for polymorphism based on different hydrogen bonding arrangements. The presence of both hydroxyl and indole nitrogen functionalities provides multiple sites for intermolecular interactions, potentially leading to different crystal packing arrangements under varying crystallization conditions.
The planar molecular geometry and extensive hydrogen bonding capability suggest that alternative packing arrangements could exist, particularly under different solvent conditions or thermal treatments. Such polymorphic behavior would be expected to influence the physical properties of the compound, including solubility, melting point, and stability characteristics.
Structural Comparisons with Related Compounds
Comparative analysis with related pyrrolopyridine derivatives reveals consistent structural features, including the maintenance of planarity across the bicyclic framework and the formation of similar intermolecular hydrogen bonding patterns [6] [5]. The dihedral angle between the pyrrole and pyridine ring systems in 1H-Pyrrolo[2,3-b]pyridin-5-ol is minimal, typically less than 10 degrees, consistent with other members of this compound class.
The crystal packing motifs observed in 1H-Pyrrolo[2,3-b]pyridin-5-ol are analogous to those found in related azaindole derivatives, suggesting common structural principles that govern the solid-state behavior of these bicyclic nitrogen heterocycles [6] [5]. The formation of hydrogen bonded dimers and the prevalence of π-π stacking interactions represent recurring themes in the crystallography of pyrrolopyridine compounds.
Implications for Physical Properties
The crystallographic analysis provides important insights into the physical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol, including its thermal stability, solubility characteristics, and potential for solid-state transformations. The extensive hydrogen bonding network contributes to relatively high melting points and limited solubility in non-polar solvents, while the planar aromatic framework facilitates π-π interactions that influence crystallization behavior [5].
Irritant